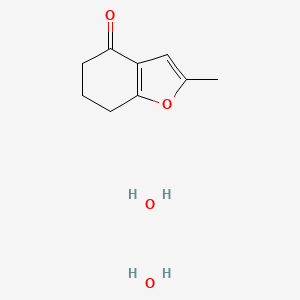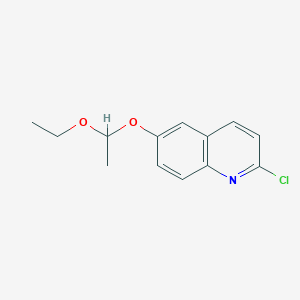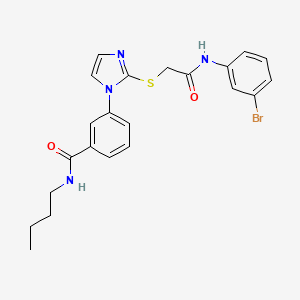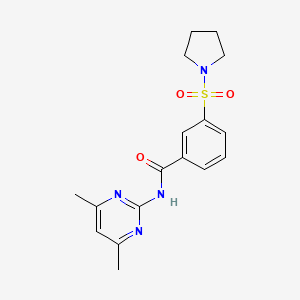
(1-Methylpyrazol-4-yl)methyl-phenylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpyrazol-4-yl)methyl-phenylcyanamide, commonly known as MPPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPPC is a derivative of phenylcyanamide and is known to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MPPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells and fungi. MPPC has also been found to activate certain signaling pathways that lead to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MPPC has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. MPPC has also been found to induce cell death in cancer cells by activating certain signaling pathways. Additionally, MPPC has been found to have neuroprotective effects and can prevent the death of dopaminergic neurons in the brain.
Advantages and Limitations for Lab Experiments
MPPC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, MPPC has certain limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on MPPC. One potential direction is to further study its potential use in cancer treatment. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPPC and its potential applications in various fields.
Synthesis Methods
MPPC can be synthesized using a simple method involving the reaction between 1-methylpyrazole and phenylcyanamide in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain pure MPPC.
Scientific Research Applications
MPPC has been studied extensively for its potential applications in various scientific fields. It has been found to have significant antifungal properties and can be used as a fungicide in agriculture. MPPC has also been studied for its potential use in cancer treatment as it has been found to induce cell death in cancer cells. Additionally, MPPC has been studied for its potential use in the treatment of Parkinson's disease.
properties
IUPAC Name |
(1-methylpyrazol-4-yl)methyl-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-15-8-11(7-14-15)9-16(10-13)12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOHWAZJBCMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2525733.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2525735.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2525736.png)

![2-cyano-3-ethoxy-N-{1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2525740.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2525744.png)
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)

![4-N-Cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)



![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)